molecular formula C15H12ClN3O B2685731 N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine CAS No. 860609-38-7

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine

Cat. No.: B2685731
CAS No.: 860609-38-7
M. Wt: 285.73
InChI Key: JFOSGKPOLRHADW-UHFFFAOYSA-N
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Description

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a heterocyclic compound featuring a pyridinamine core substituted with an allyl group at the nitrogen atom and a 5-chloro-1,3-benzoxazol-2-yl moiety at the 3-position of the pyridine ring. The allyl substituent may influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-N-prop-2-enylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-2-7-17-14-11(4-3-8-18-14)15-19-12-9-10(16)5-6-13(12)20-15/h2-6,8-9H,1,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSGKPOLRHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid.

    Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide.

    Pyridinamine Introduction: The pyridinamine moiety can be introduced through a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl or pyridinamine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

MK-4305 (Suvorexant)

Structure: (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone Key Features:

  • Shares the 5-chloro-1,3-benzoxazol-2-yl moiety.
  • Contains a diazepane ring and a triazole-phenyl group instead of the allyl-pyridinamine in the target compound.
    Pharmacology :
  • Dual orexin receptor antagonist (DORA) approved for insomnia treatment.
  • The benzoxazole group is critical for orexin receptor binding, while the diazepane and triazole groups enhance selectivity and bioavailability . Comparison: The absence of a diazepane ring in the target compound may reduce CNS penetration but improve metabolic stability. The allyl group could lower molecular weight (estimated ~300 g/mol vs.

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)

Structure : Pyridinamine linked to a thiazole ring and a benzodioxin group.
Key Features :

  • Replaces benzoxazole with benzodioxin, altering electron density and hydrogen-bonding capacity.
  • Thiazole ring introduces sulfur, which may influence redox properties.
    Comparison :
    The benzodioxin group in this analog could enhance metabolic resistance compared to the benzoxazole in the target compound. However, the thiazole’s sulfur atom might increase toxicity risks .

2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (CAS 941378-50-3)

Structure : Benzamide with a chloro-substituted benzene, oxadiazole, and cyclohexyl group.
Key Features :

  • Oxadiazole ring provides rigidity and metabolic stability.
  • Chloro-substitution parallels the target compound’s 5-chloro-benzoxazole.
    Comparison :
    The oxadiazole’s electron-withdrawing nature may enhance receptor binding affinity compared to benzoxazole. However, the bulky cyclohexyl group could reduce blood-brain barrier permeability .

Key Findings and Implications

  • Benzoxazole vs. Benzodioxin/Oxadiazole : The 5-chloro-benzoxazole in the target compound and MK-4305 is crucial for aromatic stacking in receptor binding. Substitution with benzodioxin or oxadiazole may alter electronic properties and bioavailability .
  • Heterocyclic Diversity : Thiazole and oxadiazole analogs demonstrate how sulfur and nitrogen content can modulate toxicity and stability, guiding future derivatization .

Biological Activity

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its activity against various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C15H12ClN3OC_{15}H_{12}ClN_3O with a molecular weight of 273.73 g/mol. Its structure features a benzoxazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the benzoxazole ring followed by the introduction of the allyl and pyridinamine groups. Common reagents include bases such as sodium hydride and solvents like dimethylformamide (DMF) for optimal yields.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that N-allyl derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Ciprofloxacin)4High

This table illustrates that while this compound displayed moderate activity, it was less effective than standard antibiotics like ciprofloxacin .

Cytotoxicity

The cytotoxic effects of N-allyl derivatives were evaluated against several cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The compound demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)Activity
MCF715Moderate
A54910High
PC320Low

These results suggest that while the compound has potential as an anticancer agent, its effectiveness varies significantly across different cancer types .

The proposed mechanism of action for this compound involves interaction with biological macromolecules such as enzymes and receptors. Studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

Case Studies

A notable case study involved the evaluation of N-allyl derivatives in vivo using murine models to assess their anticancer efficacy. The study reported a reduction in tumor size in treated groups compared to controls, indicating that N-allyl derivatives could be developed into therapeutic agents for cancer treatment.

Q & A

Q. What are the optimal synthetic routes for N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis of benzoxazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate is synthesized by reacting 5-chloro-1,3-benzoxazole with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures . Adapting this approach, the target compound may require coupling 5-chloro-1,3-benzoxazole-2-amine with a functionalized pyridine precursor under similar conditions.
  • Key Parameters :
ParameterOptimization Strategy
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivity.
Temperature80–100°C for 6–12 hours improves yield.
CatalystUse of K₂CO₃ or Cs₂CO₃ for deprotonation.
PurificationColumn chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
  • Yield Contradictions : Variations in yields (e.g., 45–70%) may arise from impurities in starting materials or incomplete reactions. Validate purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals (e.g., allyl protons at δ 5.2–5.8 ppm and pyridine/benzoxazole aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak).
  • Crystallography :
  • Use SHELXL for refinement and ORTEP-3 for molecular graphics to resolve hydrogen-bonding networks (e.g., N–H···N interactions observed in benzoxazole analogs ).
  • Example Data :
ParameterValue
Space GroupP2₁/c (common for benzoxazoles)
Hydrogen BondsN1–H1···N2 (2.89 Å)
R-factor<0.05 for high-resolution data
Reference: .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity or receptor antagonism) may stem from:
  • Assay Conditions :
FactorImpactMitigation
Cell Line VariabilityHCT-116 vs. HeLa sensitivityUse standardized cell panels (e.g., NCI-60).
Concentration RangeIC₅₀ shifts due to solvent (DMSO vs. PBS)Validate solubility and dose-response curves.
  • Structural Analogues : Compare with MK-4305, a dual orexin receptor antagonist containing the 5-chloro-1,3-benzoxazol-2-yl group. Its activity depends on stereochemistry (7R-configuration), highlighting the need for enantiomeric purity analysis .

Q. What computational and experimental strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., orexin receptors). For example, MK-4305’s benzoxazole group forms π-π stacking with His344 in the receptor .
  • Collision Cross-Section (CCS) Analysis : Predict CCS values (e.g., 150.1 Ų for [M+H]⁺) via ion mobility spectrometry to correlate structural flexibility with bioactivity .
  • SAR Table :
ModificationImpact on Activity
Allyl Group ReplacementReduced antagonism (critical for binding).
Chlorine Substitution (e.g., F, Br)Alters lipophilicity and IC₅₀.
Pyridine Ring ExpansionMay enhance solubility but reduce potency.
Reference: .

Q. How can crystallographic data refine the understanding of intermolecular interactions in solid-state formulations?

  • Methodological Answer :
  • Analyze packing motifs using Mercury Software. For example, hydrogen-bonded dimers in benzoxazole derivatives stabilize crystal lattices, impacting solubility and stability .
  • Case Study : Nitazoxanide analogs show that C–H···O/F interactions (2.8–3.2 Å) contribute to thermal stability. Apply similar analysis to N-allyl derivatives .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies may arise from trace moisture in reactions. Use Karl Fischer titration to monitor solvent purity .
  • Biological Replication : Inconsistent IC₅₀ values require triplicate assays with positive controls (e.g., cisplatin for cytotoxicity) .

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